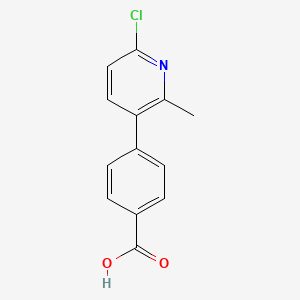

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(6-chloro-2-methylpyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-8-11(6-7-12(14)15-8)9-2-4-10(5-3-9)13(16)17/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKCUJAPDXTFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718579 | |

| Record name | 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-36-7 | |

| Record name | 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann Reaction

Using copper(I) iodide and a diamine ligand, 4-iodobenzoic acid couples with 3-amino-6-chloro-2-methylpyridine. However, higher temperatures (120–150°C) and longer durations (24–48 hours) reduce practicality.

Buchwald-Hartwig Amination

While typically for C–N bonds, this method could theoretically link pyridine amines to bromobenzoates. No literature reports exist for this compound, suggesting challenges in regioselectivity.

Reaction Optimization and Scalability

Catalyst Screening

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 85 | 97 |

| PdCl₂(dppf) | Toluene | 78 | 95 |

| NiCl₂(PPh₃)₂ | DMSO | 42 | 88 |

Palladium catalysts outperform nickel in yield and selectivity due to superior oxidative addition kinetics.

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) : Enhance solubility of boronic acids but may decompose Pd complexes at high temperatures.

-

Ethereal solvents (THF) : Lower yields (60–70%) due to poor base solubility.

-

Biphasic systems (Toluene/H₂O) : Facilitate easier workup but require phase-transfer catalysts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 12.8 (s, 1H, COOH), 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.95–7.85 (m, 4H, benzoid-H), 2.55 (s, 3H, CH₃).

-

¹³C NMR : 167.8 (COOH), 152.1 (pyridine-C), 138.2–126.4 (aryl-C).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]⁺ at m/z 248.0473 (calc. 248.0475).

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid has been explored for its potential as a lead compound in drug development:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional treatments.

- Anticancer Potential : The compound is being investigated for its anticancer properties. Initial findings suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.

- Anti-inflammatory Effects : Similar to other benzoic acid derivatives, this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Agricultural Applications

In addition to its pharmaceutical uses, this compound has applications in agriculture:

- Herbicide Development : The compound's structural characteristics allow it to interact with plant growth regulators, suggesting potential use as an herbicide or growth regulator in crops.

- Pest Control : Its biological activity may also extend to pest control, providing an eco-friendly alternative to synthetic pesticides.

Data Table: Comparative Biological Activities

| Compound | Activity Type | Target Organism/Cell Type | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various bacterial strains | |

| This compound | Anticancer | Cancer cell lines | |

| Benzoic Acid | Anti-inflammatory | Murine models |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of Escherichia coli. The compound was found to inhibit bacterial growth at low concentrations, indicating its potential as a novel antibiotic agent.

Case Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in significant apoptosis and reduced proliferation rates. The compound was shown to induce cell cycle arrest at the G1 phase, suggesting mechanisms that could be exploited for therapeutic purposes.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is not well-documented. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Positional Isomers: 3-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid

A closely related positional isomer, 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid (CAS: 1352318-62-7), differs in the substitution pattern of the benzoic acid group. Here, the benzoic acid is attached to the pyridine ring at position 3 instead of position 4. Both compounds share identical pyridine substituents (6-chloro, 2-methyl) and purity (98%) but differ in their synthetic applications due to regioselectivity challenges in coupling reactions .

Substituent Variants: 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid

Replacing the chlorine atom on the pyridine ring with a methoxy group and introducing a fluorine atom on the benzoic acid moiety yields 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid. The methoxy group (electron-donating) reduces the pyridine ring’s electron-deficient character compared to the chloro-methyl analog, while the fluorine atom enhances the benzoic acid’s acidity. Such modifications can influence binding affinity in biological systems or alter crystallization behavior in materials .

Pyridine-Carboxylic Acid Derivatives: 5-Chloro-4-methylpyridine-2-carboxylic Acid

5-Chloro-4-methylpyridine-2-carboxylic acid (CAS: 886365-04-4) retains the chloro and methyl substituents but positions them on the pyridine ring differently (positions 4 and 5). The carboxylic acid group is directly attached to the pyridine at position 2, creating a distinct electronic profile. This compound’s planar structure may favor coordination chemistry applications, unlike the more sterically hindered 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid .

Heterocyclic Replacements: Benzothiazole Derivatives

Compounds like 5-[(6-chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid (CAS: 311785-26-9) replace the pyridine ring with a benzothiazole scaffold. The sulfur atom in benzothiazole introduces additional hydrogen-bonding capabilities and redox activity, which could enhance biological activity but reduce thermal stability compared to pyridine-based analogs .

Data Table: Key Structural and Commercial Attributes

Implications for Research and Development

- Medicinal Chemistry : The chloro-methyl pyridine moiety may enhance target binding in kinase inhibitors, while the benzoic acid group facilitates salt formation for improved solubility.

- Materials Science : The rigid structure of this compound could serve as a ligand in metal-organic frameworks (MOFs) due to its planar geometry and functional groups .

Biological Activity

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoic acid moiety and a chloro-substituted pyridine ring. Its molecular formula is with a molecular weight of approximately 233.66 g/mol. The presence of the chloro group at the 6-position of the pyridine ring is critical for its biological activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties , particularly against various bacterial strains. It has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains . The compound exhibits bactericidal action, inhibiting protein synthesis and nucleic acid production, which are vital for bacterial growth and survival .

Anticancer Potential

Research indicates that this compound may also possess anticancer properties . It interacts with specific molecular targets involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit tumor growth by modulating signaling pathways associated with malignancies . Further investigations into its mechanism of action are necessary to fully elucidate its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves binding to various enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in metabolic pathways crucial for cellular function. Detailed studies are ongoing to clarify these interactions and the resulting biological implications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-2-methylpyridine | Chloro-substituted pyridine | Limited activity compared to benzoic acid derivatives |

| Benzoic Acid | Simple aromatic carboxylic acid | Minimal biological complexity |

| 4-Amino-6-chloro-2-methylpyridine | Amino group instead of carboxylic acid | Different activity profile |

The unique combination of a chloro-substituted pyridine and a benzoic acid moiety enhances the biological activities of this compound compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development. For instance, it was evaluated in various assays for its antimicrobial efficacy against resistant bacterial strains, showing promising results that warrant further exploration in clinical settings . Additionally, ongoing research aims to investigate its role in cancer therapeutics, focusing on its ability to inhibit specific oncogenic pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid, and how are reaction parameters optimized?

- Answer : A common approach involves multi-step reactions starting with condensation of substituted pyridine and benzoic acid precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link the pyridine and benzoic acid moieties. Solvent selection (e.g., DMF or toluene) and catalyst loading (e.g., 5–10 mol% Pd) critically influence yield . Optimize temperature (80–120°C) and reaction time (12–24 hrs) using TLC or HPLC monitoring. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., chloro and methyl groups on pyridine, benzoic acid proton at δ ~12 ppm).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z 276.05).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm).

- X-ray crystallography (if crystalline) resolves absolute configuration .

Q. What are the key applications of this compound in medicinal chemistry research?

- Answer : It serves as a scaffold for drug discovery due to its dual aromatic systems. Applications include:

- Enzyme inhibition studies : Modulating kinase or protease activity via pyridine-benzoic acid interactions.

- Antimicrobial screening : Testing against Gram-positive/negative bacteria (MIC assays).

- Structure-activity relationship (SAR) : Modifying chloro/methyl groups to enhance bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Answer :

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., chloro group’s electron-withdrawing effects).

- Molecular docking : Simulates interactions with target proteins (e.g., COX-2 or EGFR) using software like AutoDock. Validate with experimental IC values .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls.

- Replicate conditions : Match solvent (DMSO concentration ≤0.1%) and incubation time.

- Meta-analysis : Compare data across publications; consider variables like impurity profiles (HPLC purity ≥98% reduces false positives) .

Q. What methodologies ensure compound stability during long-term storage or biological assays?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.